
(3-Ethylpyrrolidin-3-yl)methanol
説明
“(3-Ethylpyrrolidin-3-yl)methanol”, also known as EPM, is a chemical compound that belongs to the class of pyrrolidinyl alcohols. It has a molecular weight of 129.20 and a molecular formula of C7H15NO .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .科学的研究の応用
Catalytic Applications
Iridium-Catalyzed C–C Coupling : Methanol has been utilized in a catalytic process involving iridium to engage in direct C–C coupling with allenes. This results in the formation of higher alcohols with all-carbon quaternary centers (Moran et al., 2011).
Synthesis of Functionalized Compounds : Methanol has been used in the synthesis of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences, highlighting its role in the creation of complex organic compounds (Sobenina et al., 2011).
Highly Active Catalyst for Huisgen 1,3-Dipolar Cycloadditions : Methanol serves as a solvent in the formation of highly active catalysts for cycloaddition reactions, which are crucial in synthetic chemistry (Ozcubukcu et al., 2009).
Methanol Synthesis and Conversion
Synthesis from Ethylene Glycol : Methanol can be synthesized from ethylene glycol over a Pd/Fe(2)O(3) catalyst, showing the potential for diverse natural resources in methanol production (Wu et al., 2012).
Conversion to Hydrocarbons : The conversion of methanol to hydrocarbons over zeolite H-ZSM-5 has been studied, revealing insights into catalyst deactivation and product formation (Bjørgen et al., 2007).
Biomembrane Studies
- Impact on Lipid Dynamics : Methanol has been shown to significantly influence lipid dynamics, important for understanding biomembrane and proteolipid studies (Nguyen et al., 2019).
Material Synthesis
- Polypyrrole Synthesis : Methanol is used as a solvent in the chemical synthesis of polypyrrole, demonstrating its role in the creation of conductive materials (Machida et al., 1989).
Additional Applications
- Ionic Liquids and VLE : The impact of ionic liquids on vapor-liquid equilibrium of methanol and ethyl acetate has been investigated, showing methanol's relevance in separation processes (Gurumoorthy et al., 2020).
- Synthesis of Block Copolymers : Methanol is used in the synthesis of double hydrophilic block copolymers, indicating its utility in polymer chemistry (Vijayakrishna et al., 2008).
作用機序
The metabolism of pyrrolidine compounds can involve various biochemical pathways, and the specific pathways would depend on the exact structure of the compound .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the specific chemical structure of the compound .
The result of the action of a pyrrolidine compound would depend on its specific targets and mode of action. For example, if a compound targets COX-2, it might result in reduced inflammation and pain .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of a compound .
生化学分析
Biochemical Properties
(3-Ethylpyrrolidin-3-yl)methanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with alcohol oxidase (AOX), which oxidizes methanol to formaldehyde . Additionally, it may interact with formaldehyde dehydrogenase (FLD) and formate dehydrogenase (FDH) in the methanol dissimilation pathway . These interactions are crucial for the compound’s role in metabolic processes, influencing the conversion and clearance of methanol and formaldehyde in the body.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes involved in methanol metabolism can lead to changes in oxidative phosphorylation, glycolysis, and the TCA cycle . These changes can impact cell function, including energy production and metabolic flux.
特性
IUPAC Name |
(3-ethylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7(6-9)3-4-8-5-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUSJCOWXGDRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



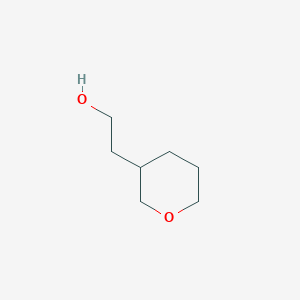

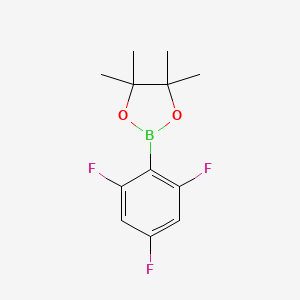

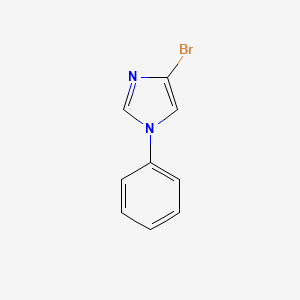
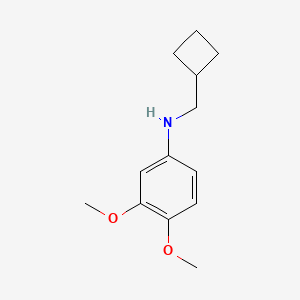

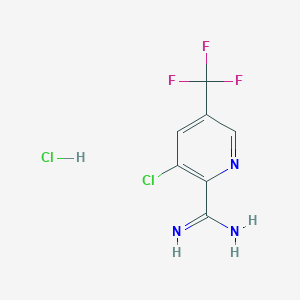
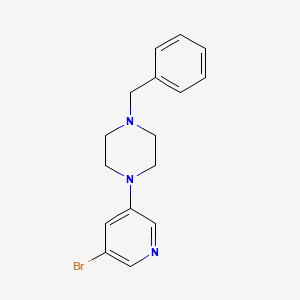

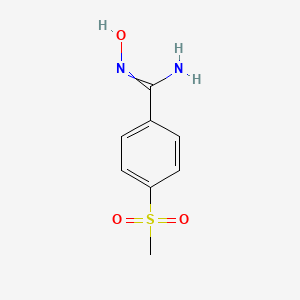
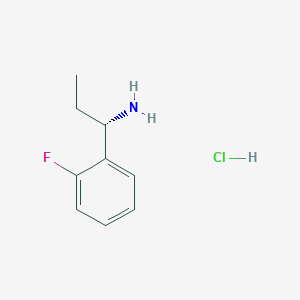
![7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione](/img/structure/B1395786.png)
![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)